1-(3-Iodo-4-methoxybenzoyl)pyrrolidine
Description
1-(3-Iodo-4-methoxybenzoyl)pyrrolidine is a pyrrolidine derivative featuring a substituted benzoyl group at the nitrogen atom of the pyrrolidine ring. The compound’s structure includes a methoxy group at the 4-position and an iodine atom at the 3-position of the benzene ring. Pyrrolidine derivatives are widely studied due to their presence in pharmacologically active molecules, with documented roles in anti-inflammatory, antiviral, and anticancer activities .
Properties
Molecular Formula |
C12H14INO2 |
|---|---|
Molecular Weight |
331.15 g/mol |
IUPAC Name |
(3-iodo-4-methoxyphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H14INO2/c1-16-11-5-4-9(8-10(11)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
FSZBMPXYGOEJJB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC2)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 1-(3-Iodo-4-methoxybenzoyl)pyrrolidine, we compare it with three analogous compounds based on structural and functional group variations. Key differences in substituents, molecular weight, and reported biological activities are summarized below.
Table 1: Structural and Functional Comparison
Key Observations :
Halogen Substitution :
- The iodine atom in this compound increases molecular weight and polarizability compared to fluorine or chlorine analogs. This may improve binding to hydrophobic enzyme pockets or influence metabolic stability .
- Fluorine-substituted analogs (e.g., 1-(2,4-Difluorobenzoyl)pyrrolidine) exhibit stronger antimicrobial and anticancer activities, likely due to fluorine’s electronegativity and small atomic radius enhancing target interactions .
Methoxy Group Position :
- The 4-methoxy group is conserved across all analogs, suggesting its role in electron donation or steric effects. However, the absence of iodine in 1-(4-Methoxybenzoyl)pyrrolidine correlates with reduced molecular complexity and lower reported bioactivity .
Biological Activity Gaps: Direct studies on this compound are scarce.
Research Findings and Limitations
- Synthetic Feasibility : The iodine atom may complicate synthesis due to its propensity for elimination or side reactions, unlike fluorine or chlorine analogs, which are more straightforward to functionalize.
- Pharmacokinetic Considerations: Higher molecular weight and iodine’s lipophilicity could enhance blood-brain barrier penetration but may reduce aqueous solubility compared to non-halogenated derivatives.
- Comparative Data Deficiency : While hydrazone-linked pyrrolidines (e.g., derivatives of 1-(2,4-Difluorobenzoyl)pyrrolidine) are well-studied for antimicrobial activity , iodinated analogs lack equivalent experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
